7-Chloroquinoline-2,3-dicarboxylic acid
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Overview
Description
7-Chloroquinoline-2,3-dicarboxylic acid is an organic compound with the molecular formula C11H6ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-2,3-dicarboxylic acid. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
7-Chloroquinoline-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,3-dicarboxylic acid: Lacks the chlorine atom, leading to different chemical properties and reactivity.
7-Bromoquinoline-2,3-dicarboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
7-Fluoroquinoline-2,3-dicarboxylic acid:
Uniqueness
7-Chloroquinoline-2,3-dicarboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
892874-52-1 |
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Molecular Formula |
C11H6ClNO4 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
7-chloroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
HNQOGJKSDRVURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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